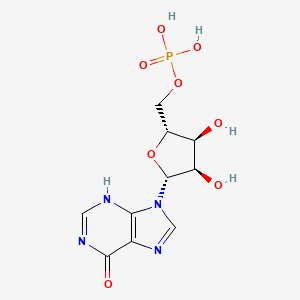
CID 8582
Vue d'ensemble
Description
5’-inosine monophosphate (5’-IMP) is a chemical compound that is a part of the purine nucleotides . It plays a role in several biological processes such as IMP binding, IMP biosynthetic process, IMP catabolic process, and IMP metabolic process . It has a molecular mass of 348.047 daltons and a chemical formula of C₁₀H₁₃N₄O₈P .
Molecular Structure Analysis
The molecular structure of 5’-inosine monophosphate can be represented by the canonical SMILES string: C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O . This represents the arrangement of atoms and their bonds.
Physical And Chemical Properties Analysis
5’-inosine monophosphate (CID 8582) has a molecular mass of 348.047 daltons and a chemical formula of C₁₀H₁₃N₄O₈P . Its isomeric SMILES string is O[C@@H]1C@@H(O)=O)OC@HN2C=NC3=C2N=CNC3=O .
Applications De Recherche Scientifique
Protein Function Control in Cells
CID systems are valuable for studying biological processes, offering control over protein function with high precision and spatiotemporal resolution. They are primarily applied in dissecting signal transductions and extending to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
Engineered PROTAC-CID systems are developed for mammalian inducible gene regulation and editing. These platforms offer fine-tuned gene expression and multiplex biological signals with different logic gating operations. They are also used for transient genome manipulation and in vivo gene activation (Ma et al., 2023).
Protein-Protein Interaction Control
A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light is used for controlling protein-protein interactions in living cells, such as peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Signal Transduction and Small GTPases Studies
CID has provided insights into lipid second messengers and small GTPases, particularly in addressing the "signaling paradox" in cell biology. It offers improved specificity and novel substrates for orthogonal manipulation (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley
CID, in the context of carbon isotope discrimination, is used as a criterion for improving water use efficiency and productivity in barley, showing potential in breeding programs (Anyia et al., 2007).
FKBP12-Containing Fusion Proteins Studies
Small-molecule CIDs are used for controlling the dimerization of FKBP12-containing fusion proteins. This has implications in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Methodological Challenges in Child and Adolescent Development Studies
CID is used as a framework in developmental research to align research goals with research designs, offering alternative techniques like machine learning and Mendelian randomization (Hamaker, Mulder, & van IJzendoorn, 2020).
Immune Dysregulation and Allergic Inflammation Studies
Research on combined immunodeficiency (CID) and its association with asthma, eczema, food allergies, and autoimmunity helps in understanding genetic aberrations and immune function (Dadi et al., 2017).
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZFWQUAKGDAV-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8582 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



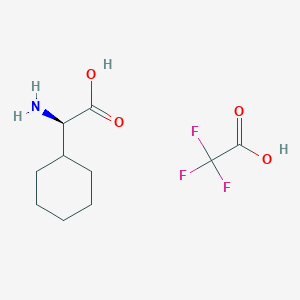

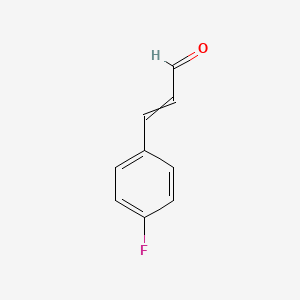
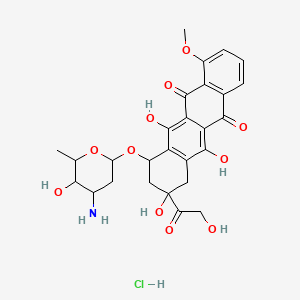

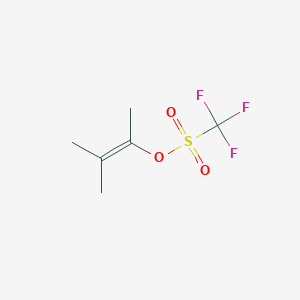




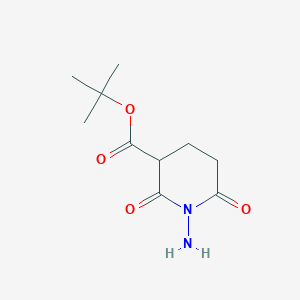
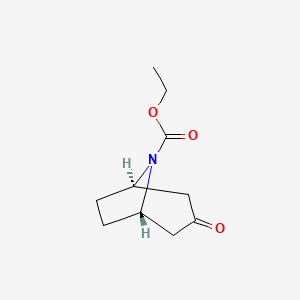

![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B7888893.png)